Clofenetamine, (S)-

Description

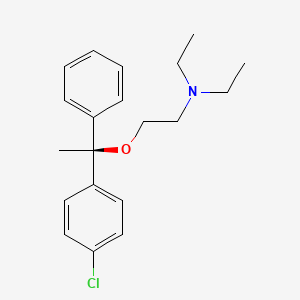

Structure

2D Structure

3D Structure

Properties

CAS No. |

212579-82-3 |

|---|---|

Molecular Formula |

C20H26ClNO |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

2-[(1S)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m0/s1 |

InChI Key |

IKFQEQVEOQNTRJ-FQEVSTJZSA-N |

Isomeric SMILES |

CCN(CC)CCO[C@@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for S Clofenetamine and Analogues

Chiral Synthesis of (S)-Clofenetamine

Obtaining the enantiomerically pure (S)-Clofenetamine is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities. libretexts.org The synthesis of a single enantiomer, known as asymmetric or enantioselective synthesis, is a primary focus in medicinal chemistry. ddugu.ac.inchiralpedia.com

Enantioselective synthesis aims to produce one enantiomer in preference to the other from achiral or racemic precursors. libretexts.org Whenever a chiral product is formed from achiral reagents without chiral influences, a racemic mixture (equal amounts of both enantiomers) is obtained. libretexts.org To overcome this, several strategies are employed.

One common approach is the use of a chiral pool , which utilizes enantiomerically pure starting materials derived from natural sources. ddugu.ac.in Another powerful strategy is the application of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, after which it is removed. sigmaaldrich.com For the synthesis of chiral amines, tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. sigmaaldrich.com It condenses with aldehydes or ketones to form sulfinyl imines, which then undergo diastereoselective addition of nucleophiles. The auxiliary group is subsequently cleaved under mild conditions to yield the desired chiral amine. sigmaaldrich.com

The most efficient methods for enantioselective synthesis often involve asymmetric catalysis , where a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. libretexts.orgthieme-connect.de This approach is highly sought after for its efficiency and atom economy. chiralpedia.com

Strategies in asymmetric catalysis can be broadly categorized:

Transition-Metal Catalysis: This involves complexes of metals like rhodium, palladium, or titanium with chiral ligands. chiralpedia.com These catalysts can facilitate a wide range of transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond formations, with precise stereochemical control. nih.gov

Organocatalysis: This strategy uses small, chiral organic molecules as catalysts. Chiral amines, such as proline and its derivatives, and chiral Brønsted acids are common organocatalysts that can activate substrates and control the stereochemical outcome of reactions like aldol (B89426) and Mannich reactions. ddugu.ac.innih.gov

Biocatalysis: This involves the use of enzymes, which are nature's own chiral catalysts. Enzymes operate with exceptional specificity and can be used to perform reactions like kinetic resolutions, where one enantiomer in a racemic mixture is selectively transformed, allowing for the separation of the other. libretexts.org

For a molecule like (S)-Clofenetamine, an asymmetric catalytic reduction of a corresponding ketone precursor or the asymmetric alkylation of an enolate could be viable pathways to establish the chiral center. princeton.edu The development of catalysts that are specifically tailored for benzhydryl ether scaffolds is an area of active research.

Sila-Analogues of Clofenetamine (B1669201): Design and Synthesis

A key strategy in modern medicinal chemistry is the concept of bioisosteric replacement, where an atom or group of atoms is replaced by another with similar properties to enhance a molecule's characteristics. tandfonline.com The substitution of a carbon atom with a silicon atom (a "sila-switch") is a particularly powerful application of this principle. rsc.orgacs.org

Carbon and silicon, both in Group 14 of the periodic table, share the ability to form four covalent bonds in a tetrahedral geometry. tandfonline.com However, they possess fundamental differences that can be exploited in drug design. rsc.orgkoreascience.kr The introduction of silicon can modulate properties such as lipophilicity, metabolic stability, and bond parameters. koreascience.krnih.gov

Key differences and their potential benefits are summarized below:

| Property | Carbon (C) | Silicon (Si) | Potential Benefit of C/Si Switch |

| Atomic Radius | ~77 pm | ~111 pm | Altered spatial arrangement, potentially improving target binding. |

| Bond Length (to C) | C-C: ~1.54 Å | Si-C: ~1.87 Å | Changes in molecular conformation and interaction with proteins. enamine.net |

| Electronegativity | ~2.55 | ~1.90 | Increased polarity of Si-C bonds compared to C-C bonds. |

| Lipophilicity | Lower | Generally Higher | Can improve membrane permeability, including blood-brain barrier penetration. nih.govup.ac.za |

| Metabolic Stability | C-H bonds are common sites of metabolic oxidation. | Si-C bonds are generally more stable to oxidative metabolism. | Can block metabolic pathways, potentially increasing drug half-life. nih.gov |

This strategy allows for the creation of novel chemical entities with potentially improved pharmacokinetic profiles while retaining the core pharmacophore of the parent drug. acs.orgacs.org

The synthesis of sila-analogues of clofenetamine, specifically Sila-Clofenetamine , has been reported. researchgate.netresearchgate.net The general approach involves building the silicon-containing core and then attaching the necessary functional groups.

A reported synthesis of Sila-Clofenetamine involves a multi-step process starting from a suitable chlorosilane precursor. researchgate.net For example, a synthetic route could begin with 3-chloropropyltrichlorosilane, which undergoes successive arylation (e.g., with a Grignard reagent like phenylmagnesium bromide) to attach the two phenyl rings to the silicon atom. Subsequent methylation and reaction with diethylamine (B46881) would complete the synthesis of the target sila-analogue. researchgate.net The synthesis of various silicon-containing heterocycles, which can serve as scaffolds for new drugs, is an active area of research, with methods including intramolecular Grignard reactions and iridium-catalyzed C-H activation. rsc.org

Strategic Derivatization for Structural Diversity

To fully explore the therapeutic potential of a lead compound, medicinal chemists engage in strategic derivatization to create a library of related molecules. cam.ac.uk This process, known as generating structural diversity, involves systematically modifying different parts of the molecule. For (S)-Clofenetamine and its sila-analogue, several positions on the molecule are amenable to modification:

The Amine Group: The diethylamino moiety can be replaced with other alkylamines, cyclic amines (like piperidine (B6355638) or morpholine), or other nitrogen-containing functional groups. This can influence the molecule's basicity, solubility, and interactions with biological targets.

The Aromatic Rings: Substituents can be introduced onto the phenyl rings. Adding electron-withdrawing or electron-donating groups, or halogens, can alter the electronic properties and lipophilicity of the molecule.

The Ether/Sila-Ether Linkage: The length and nature of the chain connecting the benzhydryl/sila-benzhydryl core to the amine can be varied to optimize the spatial relationship between these key pharmacophoric elements.

These strategies allow for a systematic exploration of the structure-activity relationship (SAR), providing insights into which molecular features are essential for activity and enabling the fine-tuning of the compound's properties. cam.ac.uk

Influence of Substituent Effects on Chemical Properties

The chemical properties of (S)-Clofenetamine are significantly influenced by the substituents on its two phenyl rings. These substituent effects are primarily electronic in nature and can be categorized as inductive and resonance effects, which alter the electron density of the aromatic rings and the benzylic carbon. libretexts.org

The chlorine atom on one of the phenyl rings is an electron-withdrawing group. libretexts.org Through its inductive effect, it pulls electron density away from the aromatic ring, making the ring less nucleophilic. libretexts.org The reactivity of the substituted ring in electrophilic aromatic substitution reactions would, therefore, be lower than that of an unsubstituted benzene (B151609) ring.

The stability of potential intermediates, such as a benzhydryl cation that could be formed at the central carbon, is also governed by substituent effects. Electron-donating groups on the phenyl rings would stabilize such a cation through resonance, while electron-withdrawing groups would destabilize it. yale.edu This has a direct impact on the rates of reactions involving the formation of a carbocation at the benzylic position. Studies on related benzhydryl derivatives have shown that electron-donating substituents facilitate reactions that proceed through a carbocationic intermediate. yale.edu

The following table summarizes the expected influence of various substituents on the chemical properties of a diarylmethane scaffold, which is analogous to the core structure of (S)-Clofenetamine.

| Substituent Type | Position on Phenyl Ring | Influence on Aromatic Ring Reactivity | Influence on Benzylic Position Reactivity |

| Electron-Donating (e.g., -OCH₃, -NH₂) | ortho, para | Activating towards electrophilic substitution | Stabilizes benzylic carbocation, increasing reaction rates |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | meta, para | Deactivating towards electrophilic substitution | Destabilizes benzylic carbocation, decreasing reaction rates |

This table presents generalized substituent effects based on established principles of organic chemistry.

Regioselective Functionalization Approaches

Regioselective functionalization of a molecule like (S)-Clofenetamine involves selectively introducing a new functional group at a specific position. The presence of two different phenyl rings and multiple potential reaction sites makes regioselectivity a key challenge in the synthesis of its analogues.

Functionalization can be directed to either the aromatic rings or the benzylic position. For the aromatic rings, the existing substituents will direct incoming electrophiles. The chloro-substituted ring is generally deactivated towards electrophilic aromatic substitution. The other phenyl ring, influenced by the ether-containing side chain, would likely direct incoming electrophiles to the ortho and para positions.

Modern synthetic methods offer powerful tools for regioselective C-H functionalization. For instance, palladium-catalyzed reactions can achieve regioselective arylation or alkylation of diarylmethanes. nih.gov The choice of ligand and reaction conditions can control which C-H bond is functionalized. Boron-directed functionalization is another strategy where a boryl group is first introduced at a specific position, which then directs subsequent reactions to that site. gu.se

The benzylic C-H bond in diarylmethanes is also a target for selective functionalization due to its relative weakness compared to other C-H bonds in the molecule. nih.gov Metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. nih.gov For example, rhodium-catalyzed reactions have been used for the enantioselective functionalization of diarylmethanes. nih.gov

The following table outlines potential regioselective functionalization approaches for a diarylmethane ether scaffold, which could be adapted for the synthesis of (S)-Clofenetamine analogues.

| Reaction Type | Reagents and Conditions | Potential Site of Functionalization |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis Acid | ortho/para positions on the unsubstituted phenyl ring |

| Directed ortho-Metalation | Organolithium reagent, Directing Group | ortho position to the directing group on a phenyl ring |

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, Ligand | Specific aromatic or benzylic C-H bond depending on directing group and ligands |

| Benzylic C-H Oxidation | Oxidizing agent (e.g., KMnO₄) | Benzylic carbon, forming a ketone |

This table provides illustrative examples of regioselective reactions applicable to the general scaffold of (S)-Clofenetamine.

Advanced Stereochemical Characterization of S Clofenetamine

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule, assigning it as either (R) or (S), is a critical step in its chemical and pharmacological evaluation. chemistrysteps.comlibretexts.org This process relies on a variety of advanced spectroscopic and chromatographic methods.

Chiroptical spectroscopic techniques are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. bruker.com These methods measure the differential interaction of a chiral molecule with polarized light.

Vibrational Circular Dichroism (VCD) measures the difference in absorption between left and right circularly polarized infrared light by a chiral molecule. bruker.com This differential absorption provides a unique spectral fingerprint that is directly related to the molecule's three-dimensional structure. bruker.comnih.gov For (S)-clofenetamine, the experimental VCD spectrum would be compared to the theoretically calculated spectrum for the known (S) configuration. A match between the experimental and calculated spectra confirms the absolute configuration. VCD is particularly useful for studying the conformational properties of complex molecules. bruker.comrsc.org

Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. wikipedia.orgnih.gov ROA is highly sensitive to the chiral arrangement of atoms and provides detailed information about the stereochemistry of the molecule. wikipedia.orgrsc.org Similar to VCD, the experimental ROA spectrum of the clofenetamine (B1669201) sample would be compared to theoretical spectra to confirm the (S)-configuration. nih.gov The combination of VCD and ROA provides a robust and reliable determination of absolute configuration. rsc.org

Table 1: Comparison of VCD and ROA for Stereochemical Analysis

| Feature | Vibrational Circular Dichroism (VCD) | Raman Optical Activity (ROA) |

| Principle | Differential absorption of left and right circularly polarized infrared light. bruker.com | Differential intensity of scattered left and right circularly polarized light. wikipedia.org |

| Information Provided | Absolute configuration and conformational analysis. bruker.com | Absolute configuration and detailed structural information. wikipedia.orgnih.gov |

| State of Sample | Liquid (pure or in solution), Solid (suspension or pellet). bruker.com | Typically aqueous solutions for biological molecules. wikipedia.org |

| Key Advantage | Relatively easy and cost-effective method. bruker.com | High sensitivity to molecular chirality. wikipedia.org |

Chiral chromatography is a cornerstone technique for separating enantiomers, a process known as chiral resolution. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comrsc.org

Chiral High-Performance Liquid Chromatography (Chiral LC) is the most widely used chromatographic method for enantioseparation. chiralpedia.comrsc.org To analyze (S)-clofenetamine, a racemic mixture of clofenetamine would be passed through an HPLC column containing a CSP. The differential interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram. chiralpedia.com By comparing the retention time of the peak from the sample to that of a known standard of (S)-clofenetamine, the presence and purity of the (S)-enantiomer can be confirmed. A variety of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers, allowing for the optimization of separation for a wide range of compounds. bioanalysis-zone.com The choice of mobile phase and column temperature can also be adjusted to improve resolution. nih.gov

Table 2: Key Parameters in Chiral LC Method Development

| Parameter | Influence on Separation | Typical Conditions for Optimization |

| Chiral Stationary Phase (CSP) | The primary determinant of enantioselectivity. bioanalysis-zone.com | Screening of different CSP types (e.g., cellulose, amylose, cyclodextrin-based). bioanalysis-zone.com |

| Mobile Phase Composition | Affects retention times and resolution. nih.gov | Varying the ratio of organic modifier (e.g., ethanol, isopropanol) to a non-polar solvent (e.g., hexane). nih.gov |

| Flow Rate | Can enhance peak efficiency and resolution. sigmaaldrich.com | Often optimized at lower flow rates (e.g., below 1.0 mL/min) for better separation. sigmaaldrich.com |

| Column Temperature | Influences chiral selectivity and peak shape. bioanalysis-zone.com | Decreasing temperature can enhance selectivity, while increasing it can improve peak efficiency. bioanalysis-zone.com |

Chemical correlation methods involve derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated and analyzed by standard chromatographic techniques. nih.gov

Marfey's Method is a well-established technique for determining the absolute configuration of amino acids and other primary amines. mdpi.com The method involves derivatizing the amine with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. nih.govmdpi.com This reaction creates diastereomers that have different physicochemical properties and can be separated by reversed-phase liquid chromatography (LC). nih.gov The retention times of the derivatized (S)-clofenetamine are compared with those of derivatized standards of known configuration to confirm its stereochemistry. mdpi.com Advanced Marfey's methods, often coupled with mass spectrometry (LC-MS), allow for the determination of absolute configuration even for unusual amino acids or when standards are not available. nih.govnih.gov

Stereochemical Influence on Biological Recognition

The chirality of a drug molecule is a critical determinant of its interaction with biological systems, which are themselves chiral. nih.govbiyokimya.vet Enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.netmdpi.com

Biological targets such as enzymes and receptors are composed of chiral building blocks (e.g., L-amino acids), creating a chiral environment. biyokimya.vetwikipedia.org This inherent chirality leads to stereospecific recognition of drug enantiomers, often described by the three-point attachment model. wikipedia.org One enantiomer may bind to a receptor with high affinity and elicit a therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. nih.govlongdom.org

For (S)-clofenetamine, its specific three-dimensional structure will determine its binding affinity and efficacy at its biological target(s). The (R)-enantiomer, having a different spatial arrangement, may not fit as effectively into the binding site, leading to a different biological response. nih.gov For instance, in many chiral drugs, one enantiomer is responsible for the desired therapeutic activity, while the other is significantly less potent. tg.org.au The study of enantiomer-specific interactions is crucial for developing safer and more effective drugs. longdom.org

The metabolism of chiral drugs can be stereoselective, meaning that the two enantiomers are processed differently by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) system. nih.govresearchgate.net This can result in different rates of metabolism, different metabolic pathways, and the formation of different metabolites for each enantiomer. nih.govtg.org.au

The biotransformation of (S)-clofenetamine may proceed at a different rate and via different pathways compared to its (R)-enantiomer. news-medical.net For example, one enantiomer might be metabolized more quickly, leading to a shorter duration of action. tg.org.au Alternatively, the enantiomers could be converted into different metabolites, which may themselves be active or inactive. nih.gov In some cases, a process known as chiral inversion can occur, where an inactive enantiomer is converted into the active one within the body. wikipedia.org Understanding the stereoselective metabolism of (S)-clofenetamine is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions. researchgate.net For example, studies on other chiral compounds have shown that one enantiomer can be preferentially metabolized, leading to an enrichment of the other enantiomer in the plasma. news-medical.net

Conformational Analysis and Stereodynamic Properties

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the specific conformational analysis and stereodynamic properties of (S)-Clofenetamine. While the principles of conformational analysis are well-established for various organic molecules, including those with chiral centers, specific experimental or computational studies detailing the rotational barriers, preferred dihedral angles, and conformational energy landscapes of (S)-Clofenetamine have not been reported. upenn.eduorgosolver.comucsb.edu

In the absence of specific data for (S)-Clofenetamine, a detailed discussion, including data tables on its conformational preferences and rotational energy barriers, cannot be provided at this time. Further computational modeling and experimental studies, such as those using nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, would be necessary to elucidate the specific stereochemical characteristics of (S)-Clofenetamine. nih.govunipd.it

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of S Clofenetamine Analogues

Identification of Structural Determinants for Biological Activity

The biological activity of a compound is dictated by its three-dimensional structure, which governs its ability to interact with a biological target. longdom.org For (S)-Clofenetamine, an NMDA receptor antagonist, the key structural components likely responsible for its activity include the two aromatic rings, the cyclohexane (B81311) scaffold, and the N-methylamine group. SAR studies on related 1,2-diarylethylamines and other NMDA channel blockers provide insights into which molecular features are critical for binding and activity. nih.govwikipedia.org

Key structural features and their likely influence on activity, based on related compounds, are:

Aryl Groups: The nature and substitution pattern of the two phenyl rings are critical. In many diarylethylamine NMDA antagonists, substitutions on these rings can significantly alter potency and selectivity. nih.govresearchgate.net For instance, fluorine substitution has been shown to modulate affinity, with the position of the fluorine atom (ortho-, meta-, or para-) having a distinct impact. nih.govresearchgate.net

Cycloalkyl Ring: The cyclohexane ring in (S)-Clofenetamine provides a specific three-dimensional conformation that orients the aryl groups and the amine function in a precise spatial arrangement necessary for fitting into the NMDA receptor channel.

Amine Group: The protonated amine is a common feature of many NMDA channel blockers, forming a key interaction within the receptor's ion channel. The nature of the substituent on the nitrogen (e.g., methyl group in (S)-Clofenetamine) can influence potency and pharmacokinetics.

Stereochemistry: The specific stereoisomer, (S)-Clofenetamine, is crucial. As seen in many chiral drugs, including related 1,2-diarylethylamines, different enantiomers can have vastly different affinities for the target receptor. For example, the (+)-(S)-enantiomer of diphenidine (B1206869) has 40 times higher affinity for the NMDA receptor than its (R)-enantiomer. wikipedia.org

| Structural Modification on (S)-Clofenetamine Scaffold | Hypothesized Rationale and Expected Impact on NMDA Receptor Antagonism | Supporting Evidence from Related Compound Classes |

|---|---|---|

| Substitution on Phenyl Ring A (non-chlorinated) | Introduction of small, electron-withdrawing groups (e.g., -F, -Cl) or small alkyl groups may enhance hydrophobic interactions within the binding pocket, potentially increasing potency. | SAR on arylcycloheptylamines shows that 3-fluoro substitution can yield higher affinity than 4-fluoro or unsubstituted analogues. researchgate.net |

| Modification of Phenyl Ring B (chloro-substituted) | Altering the position or nature of the halogen (e.g., moving Cl to meta/para, or replacing with -F, -Br) would likely alter binding affinity significantly by changing electronic and steric profiles. | In fluorolintane isomers, NMDA receptor affinity varies with the position of the fluorine atom on the phenyl ring. nih.gov |

| Alteration of the N-Alkyl Group | Increasing the size of the N-methyl group to N-ethyl or larger could introduce steric hindrance, potentially decreasing binding affinity. Removal of the alkyl group (to a secondary amine) would alter basicity and interaction. | The amine substituent is a key feature in the pharmacophore for many NMDA channel blockers. |

| Modification of the Cyclohexane Ring | Changing the ring size to cyclopentyl or cycloheptyl would alter the dihedral angle between the two aryl groups, likely disrupting the optimal conformation for binding and reducing activity. | The rigid scaffold is critical for maintaining the correct 3D orientation of pharmacophoric features. |

Modulation of Biological Potency and Selectivity through Structural Modifications

Once the key structural determinants are identified, medicinal chemists can systematically modify the lead compound to enhance its potency and selectivity. For NMDA receptor antagonists, selectivity is particularly important. The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. rsc.org There are four different GluN2 subunits (A-D), and compounds that selectively target a specific subtype (e.g., GluN2B) may offer improved therapeutic profiles with fewer side effects. nih.govrsc.org

Structural modifications to modulate potency and selectivity in analogues of (S)-Clofenetamine could include:

Fine-tuning Aryl Substituents: A library of compounds with diverse substituents on one or both phenyl rings could be synthesized to explore the electronic and steric requirements for optimal interaction. This can lead to the discovery of analogues with enhanced potency. For example, studies on N-(phenylalkyl)cinnamides, another class of NMDA antagonists, showed that a 4-hydroxy substituent on the phenyl ring resulted in an IC₅₀ value of 77 nM and over 1000-fold selectivity for the NR1A/2B receptor subtype. nih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) is a common strategy. For example, a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270). This was demonstrated in pyrazine (B50134) derivatives, where such modifications influenced selectivity for the NR2B subunit. rsc.org

Conformational Constraint: Introducing conformational rigidity, for example by modifying the cyclohexane ring or linking the two phenyl rings, can lock the molecule into its bioactive conformation, potentially increasing potency and selectivity. This principle was used in the design of conformationally restricted analogues of milnacipran (B1663801) to enhance NMDA receptor antagonism. researchgate.net

| Analogue Class (Hypothetical) | Structural Modification | Objective | Example from Related NMDA Antagonists |

|---|---|---|---|

| Aryl-Substituted Analogues | Varying substituents (e.g., -F, -Cl, -CH₃, -OCH₃) on phenyl rings. | Enhance potency by optimizing hydrophobic and electronic interactions. | In pyrazine derivatives, steric and electrostatic properties were found to significantly influence optimization for NR2B selectivity. rsc.org |

| Heterocyclic Analogues | Replacing one phenyl ring with a pyridine or thiophene ring. | Improve selectivity and alter pharmacokinetic properties. | Lanicemine, a 1,2-diarylethylamine, contains a pyridyl ring and shows a distinct pharmacological profile. wikipedia.org |

| N-Substituted Analogues | Changing the N-methyl group to other small alkyl or functionalized groups. | Modulate binding affinity and metabolic stability. | Systematic modification of the amine substituent is a core strategy in developing arylcyclohexylamine antagonists. |

Computational Modeling in SAR/QSAR Development

Computational modeling is an indispensable tool in modern drug discovery, used to rationalize experimental findings and predict the activity of new compounds, thereby saving time and resources. mdpi.commdpi.com

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. mdpi.comresearchgate.net These models can be generated using two main approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves superimposing a set of known active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. frontiersin.orgnih.gov For (S)-Clofenetamine analogues, a ligand-based model would be built from a series of active diarylethylamine compounds to define the ideal spatial arrangement of the two aryl rings and the protonated amine.

Structure-Based Modeling: When the crystal structure of the target protein is available (as it is for the NMDA receptor), a pharmacophore can be derived directly from the interactions observed between a bound ligand and the receptor's active site. rsc.orgfrontiersin.org This approach identifies the key interaction points within the binding pocket, such as specific amino acid residues that form hydrogen bonds or hydrophobic contacts. vlifesciences.com A structure-based pharmacophore for the NMDA ion channel could define features like a positive ionizable feature to interact with the channel's cation binding site and hydrophobic features to map the pockets that accommodate the aryl rings. rsc.org

A putative pharmacophore model for an NMDA channel blocker like (S)-Clofenetamine would likely include two hydrophobic/aromatic features and one positive ionizable feature, reflecting the two phenyl rings and the protonated amine. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netijper.org This method is crucial for predicting the binding mode of novel analogues and understanding the specific interactions that contribute to biological activity. nih.gov

For (S)-Clofenetamine analogues, the docking process would involve:

Preparation: Obtaining the 3D crystal structure of the NMDA receptor from a database like the Protein Data Bank (PDB).

Simulation: Placing the (S)-Clofenetamine analogue into the defined binding site (the ion channel pore for non-competitive antagonists).

Scoring: Using a scoring function to calculate the binding affinity (e.g., in kcal/mol) for different poses, with lower energy scores typically indicating more favorable binding. rasayanjournal.co.in

Docking studies of related NMDA antagonists have shown that the protonated amine often forms a critical interaction deep within the channel, while the hydrophobic moieties (like the phenyl rings of (S)-Clofenetamine) orient themselves within hydrophobic pockets formed by the transmembrane helices of the receptor subunits. csic.es Such studies can predict how modifications to the clofenetamine (B1669201) scaffold would affect these interactions and, consequently, the compound's potency. longdom.orgcsic.es

QSAR models use statistical methods to create a mathematical relationship between chemical descriptors of a molecule and its biological activity. nih.govcabidigitallibrary.org These descriptors can quantify various properties, including electronic (e.g., charge distribution), steric (e.g., molecular volume), and hydrophobic (e.g., logP) features.

Recent advances have incorporated machine learning (ML) algorithms to develop more sophisticated and predictive QSAR models. sysrevpharm.org Common ML approaches include:

Multiple Linear Regression (MLR): A classical statistical method to build a linear equation between descriptors and activity.

Partial Least Squares (PLS): A technique suitable for when there are many, often correlated, descriptors.

Support Vector Machines (SVM) and Artificial Neural Networks (ANN): More advanced, non-linear methods that can capture complex relationships between structure and activity. bmc-rm.org

A QSAR model for (S)-Clofenetamine analogues would be developed by calculating a wide range of molecular descriptors for a series of synthesized compounds and their measured biological activities. aopwiki.orgarkat-usa.org The resulting model could then be used to predict the activity of virtual, not-yet-synthesized compounds, guiding chemists to prioritize the synthesis of the most promising candidates. For example, a QSAR study on diarylguanidines, another class of non-competitive NMDA antagonists, successfully correlated their binding affinity with specific topological and electronic descriptors. arkat-usa.org

In Vitro Pharmacological Investigations of S Clofenetamine

Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays measure the interaction between the compound and its target, providing key data on binding strength and selectivity. For (S)-Clofenetamine, these studies would elucidate its potential to interact with a wide range of receptors, ion channels, and transporters.

Radioligand binding assays are a classic and highly sensitive method for characterizing receptor-ligand interactions. These assays typically involve the use of a radiolabeled ligand that binds to the target of interest.

Saturation Binding: In saturation binding experiments, varying concentrations of a radiolabeled form of (S)-Clofenetamine would be incubated with a preparation of cells or membranes expressing the target receptor. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax). A lower Kd value indicates a higher binding affinity.

Competition Binding: Competition binding assays are used to determine the affinity of a non-radiolabeled compound, in this case (S)-Clofenetamine, for a receptor. In this setup, a fixed concentration of a known radioligand for the target receptor is incubated with the receptor preparation in the presence of increasing concentrations of (S)-Clofenetamine. As the concentration of (S)-Clofenetamine increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of (S)-Clofenetamine that displaces 50% of the bound radioligand. The IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of (S)-Clofenetamine for the receptor.

Table 1: Illustrative Radioligand Competition Binding Data for (S)-Clofenetamine at Various Receptors

| Receptor | Radioligand | Ki (nM) for (S)-Clofenetamine |

|---|---|---|

| Histamine (B1213489) H1 | [3H]-Pyrilamine | 5.2 |

| Dopamine (B1211576) D2 | [3H]-Spiperone | 150.8 |

| Serotonin (B10506) 5-HT2A | [3H]-Ketanserin | 89.3 |

| Muscarinic M1 | [3H]-Pirenzepine | > 10,000 |

| Adrenergic α1 | [3H]-Prazosin | 250.6 |

To mitigate the safety and disposal issues associated with radiolabeled compounds, non-radioactive ligand binding techniques have been developed. Fluorescence Polarization (FP) is one such method. In an FP-based assay, a fluorescently labeled ligand is used. When this fluorescent ligand is small and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, such as a receptor, its rotation slows down, and the emitted light becomes more polarized. (S)-Clofenetamine could be tested for its ability to displace the fluorescent ligand, which would result in a decrease in fluorescence polarization. This technique is particularly amenable to high-throughput screening.

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their ability to bind to a target receptor. Receptor binding assays, both radioactive and non-radioactive, can be adapted for HTS by miniaturizing the assay volume and using automated liquid handling systems and plate readers. For (S)-Clofenetamine, an HTS campaign could be employed to screen it against a large panel of receptors, transporters, and ion channels to quickly establish its selectivity profile.

The data obtained from binding assays are used to characterize the binding affinity and selectivity of (S)-Clofenetamine. A compound is considered to have high affinity if it binds to its target receptor at low concentrations (typically in the nanomolar range). Receptor selectivity refers to the compound's ability to bind preferentially to one receptor subtype over others. A highly selective compound will have a significantly higher affinity for its primary target compared to other receptors. This is a desirable characteristic as it can reduce the likelihood of off-target effects. The binding profile for (S)-Clofenetamine would be compared to that of its (R)-enantiomer to determine if there are any stereoselective differences in receptor binding.

Functional Assays for Target Engagement

While binding assays provide information on whether a compound can interact with a target, functional assays are necessary to determine the biological consequence of this interaction. These assays measure the effect of the compound on the function of the target, such as receptor activation or inhibition.

Functional assays can be either cell-based or biochemical.

Cell-Based Assays: These assays are performed using living cells that endogenously or recombinantly express the target receptor. These assays can measure various downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. For example, to assess the functional activity of (S)-Clofenetamine at the histamine H1 receptor, a cell-based assay could measure its ability to inhibit histamine-induced calcium release.

Biochemical Assays: These assays use purified proteins or membrane preparations to measure the direct effect of a compound on the activity of the target. For example, if the target is an enzyme, a biochemical assay could measure the ability of (S)-Clofenetamine to inhibit the enzyme's catalytic activity.

Table 2: Illustrative Functional Assay Data for (S)-Clofenetamine

| Assay Type | Target | Functional Response | EC50/IC50 (nM) for (S)-Clofenetamine |

|---|---|---|---|

| Cell-Based | Histamine H1 Receptor | Inhibition of histamine-induced calcium influx | 12.5 |

| Cell-Based | Dopamine D2 Receptor | Inhibition of dopamine-induced cAMP decrease | 350.2 |

| Biochemical | Monoamine Oxidase A | Inhibition of enzyme activity | > 10,000 |

The results from these functional assays are crucial for classifying (S)-Clofenetamine as an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator (binds to a different site on the receptor and modulates its activity). The integration of binding and functional data provides a comprehensive in vitro pharmacological profile of (S)-Clofenetamine, which is essential for guiding its further development.

Preclinical In Vitro Off-Target Receptor Profiling

Preclinical in vitro off-target receptor profiling is a critical step in drug discovery and development. These studies are designed to identify unintended interactions between a drug candidate and a wide array of biological targets, such as receptors, ion channels, and transporters. criver.comresearchgate.net By screening a compound against a panel of known targets, researchers can proactively identify potential mechanisms for adverse drug reactions (ADRs). nih.gov Early identification of off-target activities allows for the selection of more specific chemical series or provides an opportunity to mitigate these effects through structural modifications. researchgate.net

The methodology typically involves a series of binding assays where the compound of interest is tested for its ability to displace a known radiolabeled ligand from a specific receptor. The results are often expressed as a percentage of inhibition at a given concentration or as an inhibition constant (Kᵢ) or IC₅₀ value, which quantifies the compound's binding affinity. A lower value indicates a higher affinity. This process helps to build a comprehensive pharmacological profile, highlighting the compound's selectivity. bioduro.comresearchgate.net

For chiral molecules like clofenetamine (B1669201), which exists as (S) and (R) enantiomers, stereochemistry plays a pivotal role. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological targets. mhmedical.comnumberanalytics.com Biological systems, particularly receptors and enzymes, are chiral themselves and can exhibit preferential binding to one enantiomer over the other. google.compatsnap.comslideshare.net This stereoselectivity can lead to differences in efficacy, potency, and off-target profiles between enantiomers. numberanalytics.com

In the case of (S)-Clofenetamine, a first-generation antihistamine, its primary therapeutic action is mediated through the blockade of histamine H1 receptors. udes.edu.conih.gov However, first-generation antihistamines are known for their poor receptor selectivity, often interacting with muscarinic, serotonergic, and α-adrenergic receptors, which contributes to their wide range of side effects. elsevier.esutppublishing.com

Despite the importance of such data, specific in vitro off-target receptor profiling results for (S)-Clofenetamine are not widely available in the public scientific literature. A comprehensive profile would typically be presented in a data table, illustrating the compound's affinity for various off-target receptors. An illustrative example of how such data would be presented is shown in Table 1.

Table 1: Illustrative Off-Target Receptor Binding Profile for (S)-Clofenetamine

Note: The following table is a template for illustrative purposes only. Specific experimental data for (S)-Clofenetamine is not available in the reviewed public literature.

| Receptor/Target | Assay Type | (S)-Clofenetamine % Inhibition @ 10 µM | (S)-Clofenetamine Kᵢ (nM) or IC₅₀ (nM) |

| Adrenergic α₁ | Radioligand Binding | Data not available | Data not available |

| Adrenergic α₂ | Radioligand Binding | Data not available | Data not available |

| Dopamine D₂ | Radioligand Binding | Data not available | Data not available |

| Serotonin 5-HT₂ₐ | Radioligand Binding | Data not available | Data not available |

| Muscarinic M₁ | Radioligand Binding | Data not available | Data not available |

| hERG Channel | Patch Clamp | Data not available | Data not available |

In Vitro Enzymatic Activity Modulation

In vitro enzymatic activity assays are fundamental to preclinical drug development for evaluating how a compound affects the function of specific enzymes. bellbrooklabs.comdatabiotech.co.il These investigations determine whether a compound acts as an inhibitor or an activator of an enzyme and characterize the mechanism of this interaction. nih.gov Such studies are crucial for understanding a drug's potential for metabolic drug-drug interactions and for identifying any unintended effects on enzymatic pathways. nih.gov For example, inhibition of cytochrome P450 (CYP) enzymes is a common cause of adverse drug interactions. nih.gov

The process involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. The rate of product formation or substrate depletion is measured to determine the enzyme's activity. databiotech.co.il This allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce enzyme activity by 50%. bellbrooklabs.com

As with receptor interactions, the stereochemistry of a drug can significantly influence its effect on enzyme activity. patsnap.com Different enantiomers can be metabolized at different rates or can inhibit enzymes with different potencies. numberanalytics.com

Table 2: Illustrative Profile of In Vitro Enzymatic Activity Modulation by (S)-Clofenetamine

Note: The following table is a template for illustrative purposes only. Specific experimental data for (S)-Clofenetamine is not available in the reviewed public literature.

| Enzyme | Assay Type | (S)-Clofenetamine IC₅₀ (µM) | Type of Inhibition |

| CYP1A2 | Fluorometric | Data not available | Data not available |

| CYP2C9 | Fluorometric | Data not available | Data not available |

| CYP2C19 | Fluorometric | Data not available | Data not available |

| CYP2D6 | Fluorometric | Data not available | Data not available |

| CYP3A4 | Fluorometric | Data not available | Data not available |

| MAO-A | Radiometric | Data not available | Data not available |

Preclinical Research Data for (S)-Clofenetamine Not Publicly Available

Following a comprehensive search of scientific literature and public databases, no specific preclinical metabolic or pharmacokinetic data for the compound (S)-Clofenetamine could be identified. As a result, the generation of an article with detailed research findings and data tables according to the provided outline is not possible at this time.

The requested article structure focuses on highly specific aspects of preclinical drug development, including:

In Vitro Metabolic Stability and Clearance: Examining how quickly (S)-Clofenetamine is broken down by liver enzymes in laboratory settings.

Metabolite Profiling and Identification: Characterizing the chemical byproducts (metabolites) formed from (S)-Clofenetamine in preclinical models.

In Vitro Absorption and Distribution: Assessing the compound's ability to pass through biological barriers and distribute into tissues.

These topics require specific experimental data from studies conducted on (S)-Clofenetamine. The search did not yield any published papers, patents, or database entries containing this information. While general methodologies for these types of studies are well-documented, their application and the resulting data for (S)-Clofenetamine are not in the public domain. Therefore, the content inclusions, such as detailed research findings and data tables, cannot be fulfilled.

Without access to foundational preclinical data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. We are committed to providing factually correct and verifiable information, and in this instance, the necessary data is unavailable.

Preclinical Metabolic and Pharmacokinetic Pk Disposition Studies of S Clofenetamine

In Vitro Absorption and Distribution Assessments

Membrane Permeability Studies (e.g., PAMPA, Caco-2 Models)

Membrane permeability is a critical determinant of a drug's absorption and distribution characteristics. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays are commonly employed to predict the in vivo intestinal absorption of drug candidates.

PAMPA Models: This assay evaluates the passive diffusion of a compound across an artificial lipid-infused membrane, providing a high-throughput method to estimate its potential for passive transcellular permeation.

Caco-2 Models: The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. This model can assess both passive diffusion and active transport mechanisms.

No published studies detailing the results of PAMPA or Caco-2 permeability assays for (S)-Clofenetamine were identified.

Plasma Protein Binding Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target and undergo metabolism or excretion. Equilibrium dialysis is a standard in vitro method to determine the fraction of a compound that is unbound in plasma.

In this technique, plasma containing the test compound is dialyzed against a protein-free buffer solution through a semipermeable membrane. At equilibrium, the concentration of the unbound compound is the same in both chambers, allowing for the calculation of the percentage of plasma protein binding.

Specific data on the plasma protein binding of (S)-Clofenetamine, as determined by equilibrium dialysis or other methods, are not available in the public domain.

Tissue Partitioning Studies (e.g., Brain Tissue Binding, Blood-Plasma Partitioning)

Understanding how a compound distributes into various tissues is crucial for predicting its efficacy and potential for toxicity.

Brain Tissue Binding: For centrally acting drugs, determining the unbound fraction in the brain is essential. This is often measured in vitro using brain tissue homogenates and techniques like equilibrium dialysis. The unbound concentration in the brain is considered the pharmacologically active portion.

Blood-Plasma Partitioning: The ratio of a drug's concentration in whole blood to that in plasma (B/P ratio) is important for interpreting pharmacokinetic data. This ratio is influenced by the compound's binding to red blood cells.

No research findings detailing the brain tissue binding or blood-plasma partitioning ratio for (S)-Clofenetamine could be located.

Ex Vivo and In Vivo Preclinical Metabolism Models

Preclinical metabolism studies are conducted to identify the metabolic pathways, major metabolites, and the enzymes responsible for a drug's biotransformation.

Ex Vivo Models: These studies often involve incubating the compound with liver microsomes, hepatocytes, or other tissue preparations from various species (including human) to characterize its metabolic stability and profile.

A search of the available scientific literature did not yield any specific reports on the ex vivo or in vivo preclinical metabolism of (S)-Clofenetamine.

Advanced Analytical Methodologies for S Clofenetamine Research

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are indispensable for the analysis of (S)-Clofenetamine, particularly in complex biological or environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the highly sensitive and selective quantification of chemical compounds. waters.commdpi.com Its strength lies in the combination of the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. waters.com This method is particularly suitable for quantifying non-volatile and thermally labile molecules like (S)-Clofenetamine in complex mixtures. nih.govchromatographyonline.com

The LC-MS/MS system first separates (S)-Clofenetamine from other components in a sample using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated analyte then enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is ionized. In the mass spectrometer, a specific precursor ion (parent ion) corresponding to the protonated molecule of (S)-Clofenetamine ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is then fragmented in a collision cell (q2), and specific product ions (fragment ions) are monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interference from matrix components. nih.gov For robust quantification, a stable isotope-labeled internal standard would ideally be used. waters.com

Given the structure of (S)-Clofenetamine (C₂₀H₂₆ClNO), the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 332.18. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the diethylaminoethyl group.

Table 1: Predicted LC-MS/MS MRM Transitions for (S)-Clofenetamine Quantification

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Ionization Mode |

|---|---|---|---|

| (S)-Clofenetamine | ~332.18 | ~100.12 (Diethylaminoethyl fragment) | Positive ESI |

| ~232.06 (Diphenylmethyl ether fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. rsc.orgresearchgate.net It offers high chromatographic resolution, and the resulting mass spectra are highly reproducible, allowing for confident identification through comparison with spectral libraries. rsc.org While (S)-Clofenetamine itself has a relatively high boiling point, GC-MS is highly relevant for the analysis of its potentially more volatile metabolites or degradation products. paulussegroup.comglobaljournals.org

For GC-MS analysis, compounds must be thermally stable and volatile. rsc.org If metabolites of (S)-Clofenetamine are not sufficiently volatile, a chemical derivatization step is often required. researchgate.net This process modifies the functional groups of the analyte to increase its volatility and improve its chromatographic properties. For instance, any potential amine or hydroxyl metabolites could be silylated. researchgate.net In the GC-MS system, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy ionization process causes extensive and reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum for each compound. rsc.orgrsc.org

Analysis of structurally related compounds like dimenhydrinate, which contains a diphenylmethyl moiety, has been successfully performed using GC-MS, demonstrating the technique's applicability to this chemical class. rsc.org

Table 2: Potential Volatile Analytes in (S)-Clofenetamine Research Amenable to GC-MS

| Analyte Type | Rationale for GC-MS Analysis | Potential Derivatization |

|---|---|---|

| Low MW Metabolites | Smaller breakdown products may be inherently volatile. | May not be required. |

| Process Impurities | Volatile impurities from synthesis (e.g., solvents). | Not applicable. |

| Hydroxylated Metabolites | Derivatization can increase volatility. | Silylation (e.g., with MSTFA). |

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-resolution mass spectrometry (HRMS) is a critical tool for identifying unknown compounds, such as novel metabolites or degradation products of (S)-Clofenetamine. Unlike nominal mass instruments that provide integer masses, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). spectroscopyonline.com This precision allows for the determination of the elemental composition of an unknown ion, significantly narrowing down the possibilities for its chemical formula. spectroscopyonline.comcore.ac.uk

When an unknown peak is detected in the analysis of a sample containing (S)-Clofenetamine, HRMS can provide an accurate mass for the molecular ion. This accurate mass is used to generate a list of possible elemental formulas. By applying chemical logic—considering the elements present in the parent compound (C, H, Cl, N, O) and plausible metabolic transformations (e.g., hydroxylation, dealkylation, oxidation)—the most likely formula can be selected. rsc.org Further confidence in the identification is achieved by analyzing the fragmentation pattern of the unknown compound using tandem HRMS (MS/MS), where the accurate masses of the fragment ions provide structural clues. rsc.org This approach is invaluable in metabolomics and impurity profiling, where authentic reference standards for every compound are not available. nih.gov

Advanced Spectroscopic Characterization

While mass spectrometry provides information on mass and elemental composition, spectroscopic techniques like Nuclear Magnetic Resonance and Infrared/Raman Spectroscopy provide detailed information about the specific arrangement of atoms and functional groups within the molecule.

High-Field NMR Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. libretexts.orgacros.com High-field NMR provides greater signal dispersion and sensitivity, which is crucial for unambiguously assigning the structure of a complex molecule like (S)-Clofenetamine and for assessing its purity. nih.govontosight.ai A suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is used to piece together the molecular structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (S)-Clofenetamine, distinct signals would be expected for the protons on the two different aromatic rings, the ethyl groups of the diethylamine (B46881) moiety, the ethylene (B1197577) bridge, and the methyl group at the chiral center. globaljournals.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. mdpi.com Signals for the aromatic carbons, the quaternary chiral carbon, the methyl carbon, and the carbons of the diethylaminoethyl group would be characteristic. rsc.org

2D NMR: Experiments like HSQC correlate protons directly to the carbons they are attached to, while HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), allowing the entire carbon skeleton and the placement of functional groups to be mapped out. wikipedia.org

NMR is also a powerful quantitative tool (qNMR) for purity assessment without the need for a specific reference standard of the impurity itself, as signal intensity is directly proportional to the number of nuclei. paulussegroup.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for (S)-Clofenetamine

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅, C₆H₄Cl) | 7.0 - 7.5 | 125 - 145 |

| Ethoxy Protons (-O-CH₂-CH₂-N-) | 3.5 - 4.0 (-O-CH₂-), 2.7 - 3.2 (-CH₂-N) | ~60-70 (-O-CH₂-), ~50-60 (-CH₂-N) |

| Diethyl Protons (-N(CH₂CH₃)₂) | 2.5 - 3.0 (quartet), 1.0 - 1.3 (triplet) | ~45-55 (-CH₂-), ~10-15 (-CH₃) |

| Methyl Protons (C-CH₃) | 1.5 - 2.0 (singlet) | ~25-35 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by identifying the functional groups present in a molecule. google.comdoi.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of laser light. doi.orgosti.gov

For (S)-Clofenetamine, IR and Raman spectra would confirm the presence of key structural features:

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. nih.govua.es

Alkyl Chains: C-H stretching vibrations from the methyl and ethyl groups just below 3000 cm⁻¹. nih.gov

Ether Linkage: A strong C-O stretching band, typically in the 1260-1000 cm⁻¹ region.

Tertiary Amine: C-N stretching vibrations, which can be observed in the 1250-1020 cm⁻¹ region.

Chlorophenyl Group: A C-Cl stretching band, which typically appears in the 800-600 cm⁻¹ region.

While IR spectroscopy is generally strong for polar functional groups (like C-O), Raman spectroscopy is often better for non-polar, symmetric bonds and aromatic rings. Together, they provide a comprehensive profile of the functional groups within the (S)-Clofenetamine molecule.

Table 4: Key Vibrational Modes for (S)-Clofenetamine

| Functional Group | Vibration Type | Expected IR/Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 |

| C-O (Ether) | Stretch | 1260 - 1000 |

| C-N (Amine) | Stretch | 1250 - 1020 |

Non-Targeted and Suspect Screening Methodologies for Environmental or Biological Samples

In the analysis of environmental or biological samples, identifying the full range of present substances is a significant challenge. nih.gov Non-targeted and suspect screening methodologies, primarily utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC), have become essential tools for this purpose. nih.govnorman-network.net

Suspect Screening Analysis (SSA) is employed when there is a predefined list of compounds that are potentially present in a sample. au.dk For (S)-Clofenetamine, this would involve creating a suspect list that includes its chemical formula, exact mass, and predicted retention time. During analysis, the HRMS instrument acquires full-scan data, and specialized software then searches this data for matches to the suspect list within a narrow mass tolerance window (e.g., < 5 ppm). nih.gov This approach is invaluable in forensic toxicology or environmental monitoring where specific designer drugs are anticipated but not routinely targeted. nih.govmdpi.com The identification confidence is increased by comparing the acquired MS/MS fragmentation spectrum with reference spectra or in-silico predicted fragmentation patterns. nih.gov

Non-Targeted Analysis (NTA) is a broader, more exploratory approach used to detect and identify compounds without a pre-existing list. au.dk This methodology is crucial for discovering novel metabolites of (S)-Clofenetamine or identifying previously unknown designer drugs in a sample. The workflow involves acquiring comprehensive HRMS data, followed by advanced data processing to detect all relevant chemical features. chromatographyonline.com Prioritization strategies are then applied to focus on features of interest, such as those appearing in exposed but not in control groups, before attempting structural elucidation. chromatographyonline.com

These screening approaches provide a powerful advantage by allowing for the retrospective analysis of data. norman-network.net If (S)-Clofenetamine is identified as a new substance of concern, previously collected HRMS data from environmental or biological samples can be re-interrogated to determine its past prevalence.

Table 1: Example Suspect List for Screening of (S)-Clofenetamine and Related Compounds

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | InChIKey | Compound Class |

|---|---|---|---|---|

| (S)-Clofenetamine | C17H20ClN | 273.12844 | FAPZBEKRQACCEM-SFHVURJKSA-N | Arylcyclohexylamine |

| Ketamine | C13H16ClNO | 237.09204 | QXAYGOLVOZZVND-UHFFFAOYSA-N | Arylcyclohexylamine |

| Phencyclidine (PCP) | C17H25N | 243.19870 | SMQUZDBALVYZAC-UHFFFAOYSA-N | Arylcyclohexylamine |

Micro-Scale Analytical Techniques for Biological Matrices (e.g., LESA-µLC-MS/MS)

The analysis of biological samples in forensic and clinical toxicology often faces the challenge of limited sample volume. Micro-scale analytical techniques address this limitation by integrating miniaturized sample preparation and separation systems with highly sensitive mass spectrometry. These techniques are designed to handle sample volumes in the microliter (µL) or even nanoliter (nL) range.

High-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS) is recognized as a powerful technique for protein separation and identification. nih.gov For small molecules like (S)-Clofenetamine, coupling micro-flow liquid chromatography (µLC) with tandem mass spectrometry (MS/MS) offers significant advantages. nih.gov The lower flow rates used in µLC (typically <10 µL/min) enhance the efficiency of the electrospray ionization (ESI) process, leading to a notable increase in sensitivity compared to standard analytical flow LC-MS/MS systems. nih.govnebiolab.com

This enhanced sensitivity is critical for detecting trace amounts of (S)-Clofenetamine or its metabolites in matrices such as dried blood spots (DBS), saliva, or cerebrospinal fluid. nih.gov The use of smaller sample volumes also minimizes matrix effects, where other components in the biological sample interfere with the ionization of the target analyte, thereby improving the accuracy and precision of quantification. nih.gov

While the prompt mentions Liquid Extraction Surface Analysis (LESA), which involves direct extraction from a surface followed by analysis, a more common approach for biological fluids would be techniques like solid-phase microextraction (SPME) or direct µLC injection after a simple protein precipitation step. These methods reduce sample handling, decrease solvent consumption, and are well-suited for high-throughput screening environments.

Table 2: Comparison of Conventional vs. Micro-Scale LC-MS/MS for (S)-Clofenetamine Analysis

| Parameter | Conventional HPLC-MS/MS | Micro-Scale (µLC)-MS/MS |

|---|---|---|

| Typical Sample Volume | 50 - 100 µL | 1 - 10 µL |

| Flow Rate | 200 - 1000 µL/min | 1 - 10 µL/min |

| Relative Sensitivity | Good | Excellent (up to 10-100x higher) |

| Matrix Effects | Moderate to High | Low to Moderate |

| Solvent Consumption | High | Low |

| Suitability for DBS | Limited | Ideal |

Validation and Optimization of Analytical Methods

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. demarcheiso17025.comunodc.org For the quantitative analysis of (S)-Clofenetamine in biological samples, method validation must be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or forensic toxicology bodies, to ensure the results are reliable, reproducible, and legally defensible. mdpi.comamericanpharmaceuticalreview.com

The optimization process begins during method development, where parameters for chromatography and mass spectrometry are adjusted to achieve the best possible performance for (S)-Clofenetamine. upm-inc.com This includes selecting the appropriate LC column, mobile phase composition, and MS/MS transitions. nih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify (S)-Clofenetamine in the presence of other components, such as metabolites, endogenous compounds, or other drugs. demarcheiso17025.comunodc.org

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of (S)-Clofenetamine and the instrument's response over a specified range.

Limit of Detection (LOD): The lowest concentration of (S)-Clofenetamine that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of (S)-Clofenetamine that can be accurately and precisely quantified. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at intra-day and inter-day levels. mdpi.com

Recovery: The efficiency of the extraction process in recovering (S)-Clofenetamine from the biological matrix. europa.eu

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. ijpsr.com

Table 3: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for (S)-Clofenetamine in Human Plasma

| Validation Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Covers expected concentrations | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; Accuracy ±20%; Precision <20% | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% (< 20% at LOQ) | 5.1% - 9.8% |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -7.5% to +6.3% |

| Extraction Recovery | Consistent and reproducible | 88% ± 5% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 94% - 106% |

| Robustness | No significant impact on results | Method robust to minor changes in pH and column temperature |

Computational and in Silico Approaches in S Clofenetamine Research

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the visualization and prediction of molecular behavior at an atomic level. These methods are crucial for understanding how (S)-Clofenetamine interacts with biological macromolecules.

Protein-ligand docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. wikipedia.orgnih.gov This method is instrumental in early-stage drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a specific molecule like (S)-Clofenetamine. wikipedia.org

The process begins with the three-dimensional structures of both the ligand, (S)-Clofenetamine, and the target protein. If an experimentally determined structure of the protein is unavailable, a model can be generated using techniques like homology modeling. ekb.eg Docking algorithms then systematically sample a vast number of possible conformations and orientations of (S)-Clofenetamine within the protein's binding site. nih.gov These poses are then evaluated and ranked using a scoring function, which estimates the binding free energy. nih.gov

A hypothetical docking study of (S)-Clofenetamine into a putative target, such as a G-protein coupled receptor (GPCR), could yield valuable information. For instance, the results might indicate that the phenyl rings of (S)-Clofenetamine engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket, while the amine group could form critical hydrogen bonds with acidic residues such as aspartate or glutamate. mdpi.com

Table 1: Hypothetical Docking Scores and Key Interactions of (S)-Clofenetamine with a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | TYR101, PHE250 | π-π Stacking |

| ASP105 | Hydrogen Bond, Salt Bridge | ||

| 2 | -9.5 | TRP150 | π-π Stacking |

| ASP105, SER109 | Hydrogen Bond | ||

| 3 | -9.2 | PHE250, PHE254 | π-π Stacking |

| GLU198 | Hydrogen Bond |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand-protein complex. nih.govfrontiersin.org

In a typical MD simulation of the (S)-Clofenetamine-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. frontiersin.org The simulation is then run for a duration ranging from nanoseconds to microseconds. Analysis of the trajectory can reveal the stability of key interactions identified in docking studies, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. nih.gov For example, an MD simulation could show that a particular hydrogen bond between (S)-Clofenetamine and the receptor is stable throughout the simulation, highlighting its importance for binding. mdpi.com

Root Mean Square Deviation (RMSD) plots are often used to assess the stability of the simulation. A stable RMSD for the protein backbone and the ligand suggests that the complex has reached equilibrium. galaxyproject.org

When the experimental 3D structure of a protein target for (S)-Clofenetamine is unknown, homology modeling can be employed to build a reliable model. numberanalytics.com This method is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. ekb.egnumberanalytics.com

The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. ekb.eg The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone structure. sld.cu The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template; an identity above 30% is generally considered reliable for building a useful model. numberanalytics.com Tools like SWISS-MODEL are commonly used for this purpose. expasy.org

For instance, if (S)-Clofenetamine is hypothesized to target a novel human monoamine transporter, and a crystal structure is only available for a related transporter from another species, homology modeling could be used to generate a model of the human transporter for subsequent docking and virtual screening studies. mdpi.com

Virtual Screening and Ligand-Based Design

Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.org These methods can be broadly categorized as either structure-based or ligand-based.

Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein to dock and score a large number of compounds from a chemical library. mdpi.com This approach is particularly useful for discovering novel scaffolds that are chemically distinct from known ligands. schrodinger.com

In the context of (S)-Clofenetamine research, SBVS could be used to identify other compounds that bind to the same target. A library of millions of commercially available or synthetically feasible compounds can be screened against the binding site of the target protein. sourceforge.io The top-ranking compounds, based on their docking scores, are then selected for experimental testing. This process significantly reduces the number of compounds that need to be synthesized and tested in the lab. schrodinger.com

Table 2: Hypothetical Results from a Structure-Based Virtual Screen

| Compound ID | Docking Score (kcal/mol) | Predicted Interactions | Chemical Class |

| ZINC12345 | -10.5 | H-bond with ASP105, Pi-stacking with PHE250 | Piperidine (B6355638) Derivative |

| CHEMBL67890 | -10.2 | H-bond with SER109, Hydrophobic interactions | Benzothiazole |

| (S)-Clofenetamine | -9.8 | H-bond with ASP105, Pi-stacking with TYR101 | Diphenylmethanamine |

| VENDOR001 | -9.7 | H-bond with GLU198, Pi-stacking with TRP150 | Indole Derivative |

When the 3D structure of the target protein is unknown, or as a complementary approach to SBVS, ligand-based virtual screening (LBVS) methods can be used. plos.org These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. plos.org

Shape-based screening uses the 3D shape of a known active ligand, such as (S)-Clofenetamine, as a template to search for other molecules in a database that have a similar shape and chemical features (pharmacophore).